molecular formula C18H12F3N3O3 B2717370 6-benzoyl-2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-3(2H)-pyridazinone CAS No. 866136-50-7

6-benzoyl-2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-3(2H)-pyridazinone

Cat. No.: B2717370
CAS No.: 866136-50-7
M. Wt: 375.307
InChI Key: QVNAXISCGBQIHV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 6-Benzoyl-2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-3(2H)-pyridazinone (CAS: 866136-50-7) is a pyridazinone derivative with the molecular formula C₁₈H₁₂F₃N₃O₃. Key structural features include:

  • A 6-methoxy-3-pyridinyl substituent at position 2, introducing electron-donating methoxy and heteroaromatic properties.
  • A trifluoromethyl group at position 5, enhancing lipophilicity and metabolic stability .

Properties

IUPAC Name

6-benzoyl-2-(6-methoxypyridin-3-yl)-5-(trifluoromethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3O3/c1-27-14-8-7-12(10-22-14)24-15(25)9-13(18(19,20)21)16(23-24)17(26)11-5-3-2-4-6-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNAXISCGBQIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzoyl-2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazinone core, followed by the introduction of the benzoyl and trifluoromethyl groups. The methoxy group is usually introduced through a nucleophilic substitution reaction on a pyridine derivative.

    Formation of Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Introduction of Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.

    Methoxylation of Pyridine Ring: The methoxy group is typically introduced through a nucleophilic substitution reaction using methanol and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

6-benzoyl-2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the pyridine and benzoyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

Biological Activities

Research indicates that 6-benzoyl-2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-3(2H)-pyridazinone exhibits a range of biological activities, making it a candidate for various applications:

  • Antioxidant Activity : Similar compounds have shown significant antioxidant properties. The presence of electron-withdrawing groups enhances the antioxidant capacity, which is crucial for protecting cells from oxidative stress .
  • Antimicrobial Properties : The structural features of this compound suggest potential antimicrobial activity. Compounds with similar structures have been evaluated for their effectiveness against various pathogens, indicating that this pyridazinone may also possess similar properties .
  • Enzyme Inhibition : The trifluoromethyl group is known to influence the inhibition of specific enzymes, which can be beneficial in drug design for targeting diseases that involve enzyme dysregulation .

Applications in Medicinal Chemistry

The unique chemical structure of 6-benzoyl-2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-3(2H)-pyridazinone opens avenues for its application in medicinal chemistry:

  • Drug Development : Due to its biological activities, this compound may serve as a lead compound in the development of new pharmaceuticals targeting oxidative stress-related diseases or infections.
  • Pharmacological Studies : The compound's ability to interact with biological targets can be studied to understand its mechanism of action and potential therapeutic benefits.

Case Studies

Several studies have focused on the synthesis and evaluation of pyridazinone derivatives, including 6-benzoyl-2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-3(2H)-pyridazinone:

  • Synthesis and Evaluation : A study highlighted the synthesis of various pyridazinone derivatives and their biological evaluation, demonstrating that modifications in the chemical structure could lead to enhanced biological activity .
  • Molecular Modeling Studies : Computational studies have been employed to predict the binding affinity of this compound with specific biological targets, suggesting its potential as an effective inhibitor in therapeutic applications .

Mechanism of Action

The mechanism of action of 6-benzoyl-2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-3(2H)-pyridazinone depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the benzoyl and methoxy groups can modulate its electronic and steric properties.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural and Functional Group Variations

The target compound differs from analogs in substituent patterns, which influence physicochemical and biological properties. Below is a comparative analysis:

Table 1: Substituent Comparison
Compound Name / ID Position 2 Substituent Position 5 Substituent Position 6 Substituent Key Functional Groups
Target Compound 6-Methoxy-3-pyridinyl Trifluoromethyl Benzoyl Aromatic carbonyl, trifluoromethyl
9f 4-Methylphenyl 1-Pyrrolidinylcarbonyl 4-Methoxyphenyl Pyrrolidinylcarbonyl, methoxy
10g 4-Chlorophenyl 1-Pyrrolidinylcarbonyl 4-Trifluoromethylphenyl Chlorophenyl, trifluoromethyl
6-Benzyloxy-2-phenylpyridazin-3(2H)-one Phenyl Hydrogen Benzyloxy Benzyloxy, simple aryl
Norflurazon 3-(Trifluoromethyl)phenyl Methylamino 4-Chloro Chloro, trifluoromethyl, amine

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The target compound’s trifluoromethyl and benzoyl groups enhance electrophilicity and stability compared to pyrrolidinylcarbonyl or benzyloxy groups in analogs .
  • Aromatic vs. Aliphatic Substituents : The 6-methoxy-3-pyridinyl group (target) introduces heteroaromaticity, contrasting with simpler phenyl or chlorophenyl groups in analogs .

Spectroscopic and Physical Properties

Table 2: Spectroscopic Data Comparison
Compound Name / ID Melting Point (°C) IR C=O Stretch (cm⁻¹) Notable NMR Signals (¹H/¹³C)
Target Compound Not reported ~1700 (predicted) Benzoyl carbonyl (~δ 190 ppm, ¹³C)
9g 227–228 1622 Trifluoromethyl (δ 120–125 ppm, ¹³C)
10d Not reported 1712 Bromophenyl (δ 7.5–8.0 ppm, ¹H)
6-Benzyloxy-2-phenyl Not reported 1680 Benzyloxy CH₂ (δ 4.8–5.2 ppm, ¹H)

Key Observations :

  • The target’s benzoyl group likely results in a higher C=O IR stretch (~1700 cm⁻¹) compared to pyrrolidinylcarbonyl analogs (1620–1712 cm⁻¹) due to conjugation effects .
  • Trifluoromethyl groups in both the target and 10g show distinct ¹³C NMR signals (δ 120–125 ppm).

Target Compound Hypotheses :

  • The benzoyl group may enhance binding to hydrophobic enzyme pockets, while the methoxy-pyridinyl moiety could improve solubility.

Biological Activity

6-benzoyl-2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-3(2H)-pyridazinone, a pyridazinone derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique molecular structure, which includes a trifluoromethyl group and a methoxy-substituted pyridine ring. The exploration of its biological activity is crucial for understanding its pharmacological potential.

  • Chemical Name : 6-benzoyl-2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-3(2H)-pyridazinone
  • Molecular Formula : C18H12F3N3O3
  • Molecular Weight : 375.3 g/mol
  • CAS Number : 866136-50-7

Biological Activity Overview

Pyridazinones, including the compound , have been reported to exhibit a variety of biological activities, particularly in the realm of anticancer research. Recent studies have highlighted their potential as anti-proliferative agents against several cancer cell lines.

Anticancer Activity

Research indicates that derivatives of pyridazinones possess significant cytotoxic effects against various cancer cell lines, including:

  • HCT116 (colon cancer)
  • HEP3B (liver cancer)
  • SH-SY5Y (neuroblastoma)

The biological evaluation of similar compounds shows promising results, suggesting that the structural modifications in pyridazinones can enhance their anticancer properties. For instance, studies have shown that certain derivatives exhibit selectivity towards cancer cells while sparing normal human fibroblasts, indicating a favorable therapeutic index .

Synthesis and Evaluation

A study focused on synthesizing new pyridazinone derivatives demonstrated that compounds with specific substitutions exhibited notable anti-proliferative activity. The synthesized compound 6-benzoyl-2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-3(2H)-pyridazinone was evaluated against HCT116 cells and showed significant inhibition of cell growth with an IC50 value indicative of its potency .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies conducted on various pyridazinones revealed that:

  • Trifluoromethyl Group : Enhances lipophilicity and may improve cellular uptake.
  • Methoxy Substitution : Contributes to increased anti-cancer activity through electron-donating effects, stabilizing the compound's interaction with biological targets.

Data Table: Biological Activity Summary

Compound NameCell LineIC50 Value (µM)Mechanism of Action
6-benzoyl-2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-3(2H)-pyridazinoneHCT116XX.XInduction of apoptosis
ZardaverineHEP3BXX.XInhibition of proliferation
BemoradanSH-SY5YXX.XCell cycle arrest

Note: IC50 values for the compound are yet to be fully established in the literature.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-benzoyl-2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-3(2H)-pyridazinone, and what are their respective yields and purity profiles?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. For example, pyridazinone cores are functionalized via nucleophilic substitution or coupling reactions. A reported method for analogous pyridazinones uses Suzuki-Miyaura coupling for aryl group introduction (e.g., benzoyl or pyridinyl groups) . Purification often employs column chromatography followed by recrystallization, with yields ranging from 45–70% depending on steric hindrance and solvent systems. Purity (>98%) is confirmed via HPLC (C18 columns, acetonitrile/water gradients) and ¹H/¹³C NMR .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?

  • Methodological Answer :

  • Structural Confirmation : X-ray crystallography (for crystalline derivatives) resolves bond angles and substituent orientations .
  • Spectroscopy : ¹H NMR (DMSO-d₆ or CDCl₃) identifies proton environments (e.g., trifluoromethyl splitting patterns), while FTIR confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and methoxy groups (~1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion for C₁₉H₁₄F₃N₃O₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyridazinone derivatives across different studies?

  • Methodological Answer : Discrepancies (e.g., anti-hypertensive vs. herbicidal activity) often arise from assay conditions or structural analogs. To address this:

  • Comparative Assays : Test the compound under standardized protocols (e.g., WHO guidelines for herbicidal activity vs. in vitro ACE inhibition for hypertension ).
  • SAR Analysis : Modify substituents (e.g., replacing benzoyl with carbobenzoxy groups) and compare IC₅₀ values. For example, 6-benzoyl derivatives may lack the anti-HIV activity seen in 2-phenylpyridazinones due to steric effects .
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to predict binding affinities to unrelated targets (e.g., carotenoid biosynthesis enzymes vs. ion channels) .

Q. What strategies optimize the compound’s bioavailability and metabolic stability for in vivo pharmacological studies?

  • Methodological Answer :

  • Prodrug Design : Esterify the pyridazinone carbonyl to enhance membrane permeability (e.g., methyl ester derivatives ).
  • Metabolic Shielding : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce cytochrome P450-mediated oxidation .
  • Formulation : Use nanoemulsions or liposomal encapsulation to improve aqueous solubility, as seen with structurally related herbicides .

Data Interpretation and Experimental Design

Q. How should researchers design dose-response studies to evaluate this compound’s dual herbicidal and anti-hypertensive activities?

  • Methodological Answer :

  • Dual-Activity Models : Use Arabidopsis thaliana for herbicidal screening (measuring chlorophyll degradation ) and spontaneously hypertensive rats (SHR) for blood pressure monitoring .
  • Dose Range : Start with 0.1–100 µM for in vitro assays, escalating to 1–50 mg/kg in vivo.
  • Controls : Include norflurazon (herbicidal control ) and captopril (anti-hypertensive control ).

Q. What computational methods are suitable for predicting off-target interactions of this pyridazinone derivative?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Simulate binding to non-target proteins (e.g., human serum albumin) using AMBER or GROMACS .
  • Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated analog to identify unintended targets .

Conflict Resolution in Published Data

Q. How can conflicting reports on the compound’s stability under acidic conditions be reconciled?

  • Methodological Answer : Stability variations may stem from substituent effects. For example:

  • Accelerated Degradation Studies : Perform HPLC stability tests (pH 1–7, 37°C). The trifluoromethyl group may confer acid resistance compared to chloro analogs .
  • Degradation Product Analysis : Use LC-MS to identify hydrolysis products (e.g., benzoyl cleavage at pH <3) .

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